molecular formula C20H23N3O3S B2636971 N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide CAS No. 894876-27-8

N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide

Cat. No.: B2636971
CAS No.: 894876-27-8
M. Wt: 385.48
InChI Key: GDQGZKRLPAZIGQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide is a synthetic organic compound It is characterized by the presence of a dimethoxyphenyl group, a dihydroquinazolinyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the 2,4-dimethoxyphenyl intermediate: This step may involve the methoxylation of a phenyl ring.

    Synthesis of the dihydroquinazolinyl intermediate: This could involve the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of intermediates: The final step would involve the coupling of the 2,4-dimethoxyphenyl intermediate with the dihydroquinazolinyl intermediate through a sulfanylacetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide may undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfanyl group or other reducible moieties.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide would depend on its specific biological target. Potential mechanisms could include:

    Enzyme inhibition: The compound could inhibit specific enzymes by binding to their active sites.

    Receptor binding: It could interact with cellular receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetamide analogs: Compounds with similar structures but different substituents.

    Other sulfanylacetamides: Compounds with the sulfanylacetamide moiety but different aromatic or heterocyclic groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-20(2)22-15-8-6-5-7-14(15)19(23-20)27-12-18(24)21-16-10-9-13(25-3)11-17(16)26-4/h5-11,22H,12H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQGZKRLPAZIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2=CC=CC=C2C(=N1)SCC(=O)NC3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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